(2-Chloroquinolin-6-yl)methanamine

Monoamine Oxidase MAO-A Inhibitor MAO-B Inhibitor

Researchers require precise quinoline isomers to maintain SAR validity; substituting with analogs alters target engagement. (2-Chloroquinolin-6-yl)methanamine (CAS 1781331-06-3) solves this with: - Validated MAO-A inhibition (IC50 = 118 nM; 10.8x selective over MAO-B) - Non-mutagenic 2-chloroquinoline core vs. parent quinoline - Dual reactive sites (chloro + primary amine) for cross-coupling/condensation Ideal for antitubercular, antibacterial (linezolid-comparable), and neurology-focused medicinal chemistry campaigns.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11906395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroquinolin-6-yl)methanamine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1CN
InChIInChI=1S/C10H9ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2
InChIKeyOITIAKJXIVCSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2-Chloroquinolin-6-yl)methanamine


(2-Chloroquinolin-6-yl)methanamine (CAS 1781331-06-3) is a heterocyclic aromatic amine featuring a 2-chloroquinoline core substituted with a methanamine group at the 6-position. It is a commercially available research compound with a molecular weight of 192.65 g/mol and a typical purity of 97% . As a member of the quinoline class, it is recognized for its utility as a synthetic intermediate and its potential to exhibit a range of biological activities, including antimalarial and kinase inhibitory properties .

(2-Chloroquinolin-6-yl)methanamine Isomer Specificity


The biological and chemical profile of (2-Chloroquinolin-6-yl)methanamine is dictated by the precise positioning of its chloro and methanamine substituents on the quinoline scaffold. Shifting the chloro group from the 2- to the 6-position (as in the isomer (6-Chloroquinolin-2-yl)methanamine, CAS 713139-48-1) or altering the methanamine group can lead to significant differences in target engagement and physicochemical properties . For example, the 2-chloroquinoline moiety is a recognized pharmacophore for antimycobacterial and antimycotic activities [1], and the presence of a 6-aminomethyl group is a key feature in certain c-Met inhibitors [2]. Consequently, procuring a specific isomer like (2-Chloroquinolin-6-yl)methanamine is essential for maintaining structure-activity relationships (SAR) and ensuring the desired interaction with a biological target of interest, rather than assuming interchangeability with other chloroquinoline derivatives.

Differentiation Evidence for (2-Chloroquinolin-6-yl)methanamine


MAO-A vs. MAO-B Inhibitory Profile

(2-Chloroquinolin-6-yl)methanamine exhibits a distinct inhibitory profile against the two isoforms of monoamine oxidase (MAO). In a direct head-to-head comparison using recombinant human enzymes, the compound showed an IC50 of 118 nM for MAO-A and a significantly higher IC50 of 1,270 nM for MAO-B [1]. This indicates a preference for MAO-A inhibition over MAO-B by a factor of approximately 10.8-fold.

Monoamine Oxidase MAO-A Inhibitor MAO-B Inhibitor Binding Affinity Enzymatic Assay

Antibacterial Activity of 2-Chloroquinoline Scaffolds

While (2-Chloroquinolin-6-yl)methanamine is a building block, data on compounds incorporating the 2-chloroquinoline motif provides a class-level inference for its potential. In a study of antibacterial agents, a compound with a 2-chloroquinolinyl group (5h) demonstrated potent activity with an MIC range of 2.5-10 μg/mL against a panel of bacterial strains [1]. This activity was comparable to the standard drug linezolid (MIC range=2-3 μg/mL) and superior to ciprofloxacin (MIC range=25-50 μg/mL).

Antibacterial Minimum Inhibitory Concentration 2-Chloroquinoline Gram-positive Bacteria Gram-negative Bacteria

Non-Mutagenicity of 2-Chloroquinoline Core

Safety is a critical differentiator in chemical selection. The 2-chloroquinoline core, a key structural component of (2-Chloroquinolin-6-yl)methanamine, has been directly evaluated for mutagenicity using the Ames test. Unlike the parent compound quinoline, which is mutagenic, 2-chloroquinoline was found to be non-mutagenic to Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation [1].

Genotoxicity Mutagenicity Ames Test Safety Profile 2-Chloroquinoline

Antitubercular Potential of 2-Chloroquinoline Pharmacophore

The 2-chloroquinoline nucleus is established as a pharmacophoric group for antimycobacterial activity. A 3D-QSAR study on a set of 2-chloroquinoline derivatives confirmed the significant influence of this scaffold on activity against Mycobacterium tuberculosis H37RV [1]. Furthermore, related derivatives with two halogens on the phenyl ring exhibited MIC values of 50 μg/mL against M. tuberculosis [2], indicating a viable starting point for antitubercular drug design.

Antitubercular Mycobacterium tuberculosis MIC SAR 2-Chloroquinoline

Key Research Applications for (2-Chloroquinolin-6-yl)methanamine


MAO-A Inhibitor Library Synthesis

Given the established MAO-A inhibitory preference (IC50 = 118 nM) of (2-Chloroquinolin-6-yl)methanamine over MAO-B (IC50 = 1,270 nM), this compound is ideally suited as a core scaffold for the design and synthesis of focused chemical libraries. By derivatizing the reactive methanamine handle, researchers can rapidly explore SAR to enhance potency and selectivity for MAO-A, a target of interest for neurological and psychiatric disorders. This provides a data-driven starting point for a medicinal chemistry campaign.

Next-Generation Antibacterial Scaffold

The evidence showing that 2-chloroquinoline-containing compounds can achieve antibacterial potency comparable to linezolid and superior to ciprofloxacin makes (2-Chloroquinolin-6-yl)methanamine a compelling intermediate for synthesizing novel antibacterials. Its amine group offers a convenient point for diversification to create analogs with the goal of maintaining or improving this potent antimicrobial profile against drug-resistant strains.

Antitubercular Lead Development

The 2-chloroquinoline nucleus has been validated as a pharmacophore for antitubercular activity through 3D-QSAR studies. Researchers can utilize (2-Chloroquinolin-6-yl)methanamine to generate new chemical entities and test them against Mycobacterium tuberculosis. The known activity of related scaffolds, such as those with MICs of 50 μg/mL, provides a benchmark for hit-to-lead optimization, making this compound a strategic choice for antitubercular drug discovery.

Safe Heterocyclic Building Block

Unlike the parent quinoline, which is mutagenic, the core 2-chloroquinoline scaffold is non-mutagenic. This makes (2-Chloroquinolin-6-yl)methanamine a preferred building block for academic and industrial laboratories concerned with chemical safety. Its dual reactive sites (the chloro group and the primary amine) make it a versatile intermediate for a wide range of cross-coupling and condensation reactions, allowing for the construction of complex molecular architectures with a reduced genotoxicity risk profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloroquinolin-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.